N-Nitrosopyrrolidine

Carcinogenicity Toxicology Risk Assessment

N-Nitrosopyrrolidine (NPYR) is a certified reference standard for nitrosamine detection under ICH M7. Unlike generic in-class nitrosamines, NPYR possesses a distinct log Kow (−0.19), 1000 g/L water solubility, and 20- to 37-fold lower nasal mucosa metabolic efficiency than NPIP. This makes NPYR the essential authentic standard for method validation, liver carcinogenesis models (TD₅₀ 0.799 mg/kg/day), and source-apportionment studies in tobacco, food, and environmental matrices. Its unique chromatographic retention and hepatocellular carcinoma organotropism preclude substitution with NDMA or NPIP without compromising experimental reproducibility. Procure as a USP-certified analytical reference standard.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 35884-45-8
Cat. No. B7796353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosopyrrolidine
CAS35884-45-8
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CCN(C1)N=O
InChIInChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
InChIKeyWNYADZVDBIBLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMiscible with water
Soluble in org solvents and lipids
1.00E+06 mg/L @ 24C (exp)

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosopyrrolidine (NPYR) CAS 35884-45-8: Reference Standard and Research Compound Procurement Guide


N-Nitrosopyrrolidine (NPYR) is a cyclic volatile nitrosamine with molecular formula C₄H₈N₂O and molecular weight 100.1 g/mol [1]. It is a yellow liquid with boiling point 214 °C, density 1.085 g/mL at 25 °C, log Kow −0.19, and high water solubility of 1000 g/L at 24 °C [1]. NPYR is classified as IARC Group 2B (possibly carcinogenic to humans) and is primarily utilized as a reference standard and research chemical in analytical chemistry, toxicology, and mechanistic carcinogenesis studies [2].

N-Nitrosopyrrolidine NPYR: Why Substituting with N-Nitrosopiperidine or N-Nitrosodimethylamine Compromises Scientific Validity


Despite belonging to the same nitrosamine class, NPYR exhibits distinct physicochemical, metabolic, and carcinogenic properties that preclude generic substitution. Direct comparative studies demonstrate that NPYR and its close analog N-nitrosopiperidine (NPIP) differ by >10-fold in log Kow, >10-fold in water solubility, 20- to 37-fold in catalytic efficiency for α-hydroxylation, and divergent tissue-specific tumorigenicity [1][2]. Compared to the widely regulated N-nitrosodimethylamine (NDMA), NPYR shows >8-fold lower carcinogenic potency (TD₅₀) and distinct organotropism [3]. These quantitative differences invalidate the assumption that in-class nitrosamines can be interchanged as reference standards or research tools without compromising experimental reproducibility and risk assessment accuracy.

N-Nitrosopyrrolidine NPYR vs. Comparators: Quantitative Evidence for Differential Selection


N-Nitrosopyrrolidine NPYR vs. N-Nitrosopiperidine NPIP: Differential Carcinogenic Potency (TD₅₀)

In standardized carcinogenicity bioassays, N-nitrosopyrrolidine (NPYR) exhibits a 1.8-fold higher carcinogenic potency in rats compared to its structural homolog N-nitrosopiperidine (NPIP), as measured by TD₅₀ values [1][2]. NPYR induces primarily liver tumors, whereas NPIP targets esophagus and nasal cavity [1][2].

Carcinogenicity Toxicology Risk Assessment

N-Nitrosopyrrolidine NPYR vs. N-Nitrosopiperidine NPIP: Differential Metabolic Activation Efficiency

Rat nasal mucosal microsomes catalyze the α-hydroxylation of NPIP 20- to 37-fold more efficiently than NPYR, as reflected in Vmax/KM ratios [1]. KM values for NPYR are 15- to 35-fold higher than for NPIP, indicating substantially lower enzyme affinity [1]. In rat esophageal microsomes, NPIP is activated 40-fold faster than NPYR [2].

Metabolism Enzymology Carcinogenesis

N-Nitrosopyrrolidine NPYR vs. N-Nitrosodimethylamine NDMA: Differential Carcinogenic Potency (TD₅₀)

N-Nitrosopyrrolidine (NPYR) is approximately 8.3-fold less potent as a rat hepatocarcinogen than N-nitrosodimethylamine (NDMA), based on harmonized TD₅₀ values [1][2]. This potency difference is critical for deriving compound-specific acceptable intake (AI) limits under ICH M7 guidelines.

Carcinogenicity Regulatory Toxicology Pharmaceutical Impurities

N-Nitrosopyrrolidine NPYR vs. N-Nitrosopiperidine NPIP: Differential Physicochemical Properties Governing Analytical Behavior

NPYR and NPIP exhibit >10-fold differences in water solubility and >10-unit differences in log Kow, profoundly impacting extraction recovery, chromatographic retention, and method development [1][2].

Analytical Chemistry Chromatography Sample Preparation

N-Nitrosopyrrolidine NPYR vs. N-Nitrosodiethylamine NDEA: Differential Lung Tumorigenicity in Hamster Model

In a head-to-head intratracheal instillation study, N-nitrosopyrrolidine (NPYR) induced 0% lung tumor incidence compared to 100% for N-nitrosodiethylamine (NDEA) at equivalent total doses [1]. NPYR also induced 4% liver tumor incidence vs. 19% for N-nitrosodimethylamine (NDMA) [1].

In Vivo Carcinogenesis Pulmonary Toxicology Nitrosamine Bioassay

N-Nitrosopyrrolidine NPYR: Dose-Dependent Hepatocarcinogenicity in Rat Model

In a large-scale Sprague-Dawley rat study, NPYR induced significantly different liver tumor incidences depending on dosing schedule, despite identical cumulative dose (600 mg/kg) [1]. Tumor frequencies varied from 15% to 60% across treatment groups at individual daily doses of 1.0-2.0 mg/kg [1].

Hepatocarcinogenesis Dose-Response Chronic Toxicity

N-Nitrosopyrrolidine NPYR: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Analytical Reference Standard for Nitrosamine Impurity Testing in Pharmaceuticals

N-Nitrosopyrrolidine (NPYR) is procured as a USP-certified reference standard for the detection, identification, and quantification of nitrosamine impurities in drug substances and products, per ICH M7 and regional regulatory expectations . Its distinct chromatographic retention time (log Kow −0.19 vs. 0.36 for NPIP) and high water solubility (1000 g/L) necessitate NPYR-specific method validation, as generic nitrosamine methods may fail to resolve NPYR accurately [1].

Positive Control in Carcinogenicity and Genotoxicity Bioassays

NPYR serves as a validated positive control in in vivo carcinogenicity studies, inducing dose- and schedule-dependent hepatocellular carcinomas in rats with a TD₅₀ of 0.799 mg/kg/day [2]. Its distinct organotropism (liver vs. esophagus/nose for NPIP) makes it the appropriate choice for liver carcinogenesis models, whereas NPIP or NDMA would yield different target organ profiles [3].

Mechanistic Metabolism Studies of Cyclic Nitrosamine Activation

NPYR is the reference substrate for investigating P450 2E1- and 2A3-mediated α-hydroxylation, with well-characterized kinetic parameters (KM 484-7660 μM, Vmax/KM 0.2-0.5 pmol/min/mg/μM in nasal microsomes) [4]. Researchers studying tissue-specific nitrosamine activation select NPYR specifically because it is 20- to 37-fold less efficiently metabolized in nasal mucosa than NPIP, providing a negative comparator for nasal carcinogenesis studies [4].

Environmental and Food Contaminant Analysis

NPYR is a key analyte in GC-MS and LC-MS/MS methods for volatile nitrosamines in tobacco smoke, food matrices (e.g., fried bacon), and environmental samples . Quantitative transfer studies show that NPYR in mainstream cigarette smoke derives from direct transfer (1.5%), N-nitrosoproline decarboxylation (10%), and pyrrolidine nitrosation (37%) [5], necessitating NPYR-specific calibration standards for accurate source apportionment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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